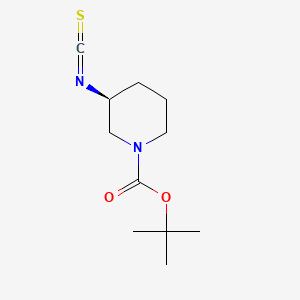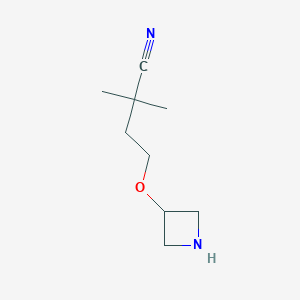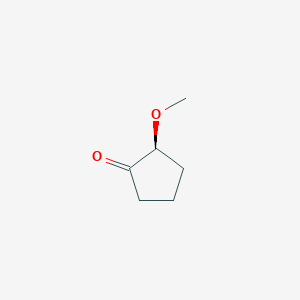
(2S)-2-methoxycyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methoxycyclopentan-1-one: is an organic compound with the molecular formula C6H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis from Cyclopentanone
Starting Material: Cyclopentanone
Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
Conditions: The reaction typically involves heating cyclopentanone with methanol in the presence of an acid catalyst. The acid facilitates the formation of the methoxy group at the 2-position of the cyclopentanone ring.
-
Enantioselective Synthesis
Starting Material: Racemic mixture of 2-methoxycyclopentanone
Reagents: Chiral catalysts or resolving agents
Conditions: Enantioselective synthesis involves using chiral catalysts to preferentially produce the (2S)-enantiomer. This method ensures high purity and specific stereochemistry.
Industrial Production Methods
Industrial production of (2S)-2-methoxycyclopentan-1-one often involves large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Reactors: Suitable for smaller quantities and high-purity requirements.
Continuous Flow Reactors: Ideal for large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed under mild conditions to avoid over-reduction.
Products: Reduction typically yields alcohols or alkanes.
-
Substitution
Reagents: Nucleophiles like amines or halides.
Conditions: Often carried out in the presence of a base to facilitate the substitution reaction.
Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Intermediates: (2S)-2-methoxycyclopentan-1-one is used as a building block in the synthesis of more complex chiral molecules.
Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.
Biology
Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its chiral nature.
Metabolic Pathways: It helps in understanding metabolic pathways involving cyclic ketones.
Medicine
Drug Development: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Activity: Research is ongoing to investigate its biological activity and potential therapeutic applications.
Industry
Flavor and Fragrance: The compound is used in the formulation of flavors and fragrances due to its pleasant odor.
Polymer Synthesis: It acts as a monomer or comonomer in the production of specialized polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-methoxycyclopentan-1-one depends on its specific application. In catalytic processes, it often acts as a ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-methoxycyclopentan-1-one: The enantiomer of (2S)-2-methoxycyclopentan-1-one, differing only in the spatial arrangement of atoms.
Cyclopentanone: The parent compound without the methoxy group.
2-methoxycyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
Chirality: The (2S)-enantiomer has specific stereochemistry, making it unique compared to its racemic mixture or the (2R)-enantiomer.
Reactivity: The presence of the methoxy group at the 2-position influences its reactivity and the types of reactions it can undergo.
Applications: Its unique structure makes it suitable for specific applications in asymmetric synthesis, biological studies, and industrial processes.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(2S)-2-methoxycyclopentan-1-one |
InChI |
InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
OLNNYNLMEOFPET-LURJTMIESA-N |
SMILES isomérique |
CO[C@H]1CCCC1=O |
SMILES canonique |
COC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


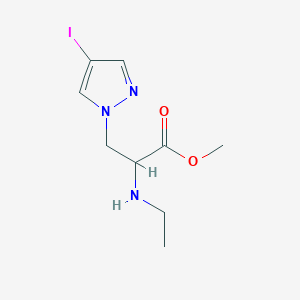
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
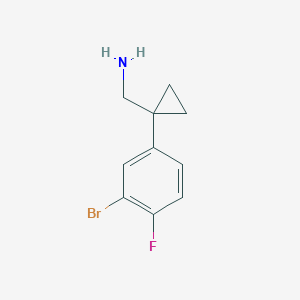
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
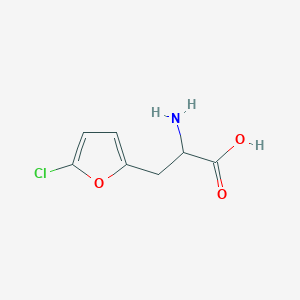
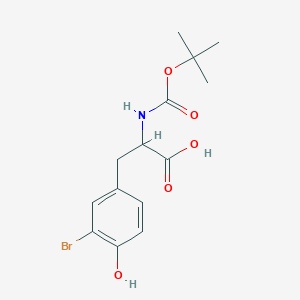
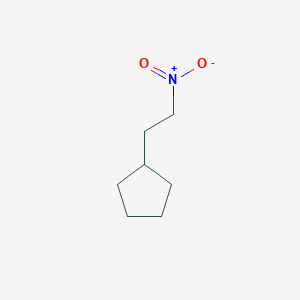
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
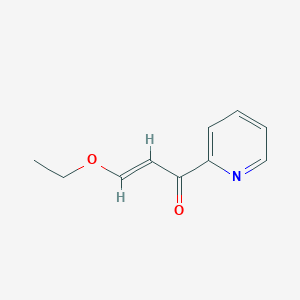
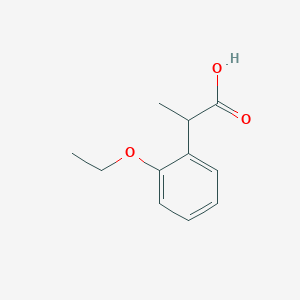
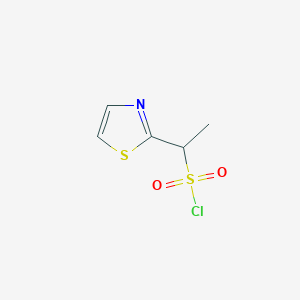
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
